1-(3,4-difluorobenzoyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
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Overview
Description
1-(3,4-difluorobenzoyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorobenzoyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: The 3,4-difluorobenzoyl group can be introduced via acylation reactions using 3,4-difluorobenzoyl chloride.
Attachment of the Pyridin-3-ylmethyl Group: This step involves nucleophilic substitution reactions where the pyridin-3-ylmethyl group is attached to the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-difluorobenzoyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-difluorobenzoyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide
- 1-(3,4-difluorobenzoyl)-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide
- 1-(3,4-difluorobenzoyl)-N-(pyridin-3-ylmethyl)azetidine-2-carboxamide
Uniqueness
1-(3,4-difluorobenzoyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both the 3,4-difluorobenzoyl and pyridin-3-ylmethyl groups. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
1-(3,4-Difluorobenzoyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C15H14F2N2O
- Molecular Weight : 292.28 g/mol
- CAS Number : Not specifically listed in the search results.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of azetidine derivatives through cyclization processes. Specific synthetic routes can vary but generally include:
- Formation of the Azetidine Ring : This can be achieved through the reaction of appropriate amines with carbonyl compounds.
- Substitution Reactions : The introduction of the difluorobenzoyl and pyridinylmethyl groups often involves nucleophilic substitution techniques.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating:
- Inhibition of Cell Proliferation : The compound showed IC50 values in the low micromolar range against several cancer types.
- Mechanism of Action : It is believed to induce apoptosis via the mitochondrial pathway, leading to caspase activation and cell cycle arrest.
Antimicrobial Activity
The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies report:
- Minimum Inhibitory Concentration (MIC) : Values ranging from 10 to 50 µg/mL depending on the bacterial strain.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Data Tables
Biological Activity | Assessed Effect | IC50/MIC (µg/mL) | Reference |
---|---|---|---|
Anticancer | Cell proliferation inhibition | 5 - 20 | |
Antimicrobial | Bacterial growth inhibition | 10 - 50 |
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
Case Study 2: Antimicrobial Testing
In a separate investigation focusing on its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with notable bactericidal effects observed at higher concentrations.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic pathways leading to mitochondrial membrane permeabilization.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism.
- Cell Membrane Disruption : Interaction with bacterial membranes leading to increased permeability and cell lysis.
Properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2/c18-14-4-3-12(6-15(14)19)17(24)22-9-13(10-22)16(23)21-8-11-2-1-5-20-7-11/h1-7,13H,8-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWXPRUKKYGHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.